5-Tert-butyl-3-chloro-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
5-tert-butyl-3-chloro-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O/c1-6(2,3)4-8-5(7)9-10-4/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTQKAOBBISPRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-tert-butyl-3-chloro-1,2,4-oxadiazole (CAS Number: 1393540-56-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-tert-butyl-3-chloro-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a well-established pharmacophore, recognized for its role as a bioisosteric replacement for amide and ester groups, which can enhance metabolic stability and modulate target selectivity in drug candidates.[1][2] This guide will delve into the chemical properties, a plausible and detailed synthetic route, potential applications in drug discovery, and essential safety and handling protocols for this specific molecule. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize 5-tert-butyl-3-chloro-1,2,4-oxadiazole in their research and development endeavors.
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif has garnered considerable attention in the field of medicinal chemistry due to its diverse range of biological activities.[1][3] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1] The stability of the 1,2,4-oxadiazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of novel therapeutics.
One of the key attributes of the 1,2,4-oxadiazole moiety is its function as a bioisostere for amide and ester functionalities.[1] This bioisosteric replacement can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and oral bioavailability, which are critical considerations in drug design. The tert-butyl group in 5-tert-butyl-3-chloro-1,2,4-oxadiazole provides steric bulk, which can influence the molecule's interaction with biological targets, while the chlorine atom at the 3-position offers a site for further chemical modification or can contribute to the molecule's overall electronic properties and binding affinity.
Chemical and Physical Properties
A summary of the known and predicted properties of 5-tert-butyl-3-chloro-1,2,4-oxadiazole is presented in the table below.
| Property | Value | Source |
| CAS Number | 1393540-56-1 | Internal Database |
| Molecular Formula | C₆H₉ClN₂O | Internal Database |
| Molecular Weight | 160.60 g/mol | Internal Database |
| Appearance | Predicted to be a solid or liquid at room temperature | Inferred from related compounds |
| Purity | >95% (as typically supplied) | Inferred from supplier data |
Synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole: A Plausible Synthetic Pathway
The proposed synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole would likely proceed via the reaction of pivalamidoxime with a suitable two-carbon electrophile containing a chlorine atom, such as chloroacetyl chloride.
Caption: Proposed two-step synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
Step-by-Step Experimental Protocol (Proposed)
PART 1: Synthesis of the O-Acylamidoxime Intermediate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pivalamidoxime (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), dropwise.
-
Acylation: While maintaining the temperature at 0 °C, add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over a period of 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting pivalamidoxime is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification of Intermediate: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate. This intermediate may be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
PART 2: Cyclodehydration to form 5-tert-butyl-3-chloro-1,2,4-oxadiazole
-
Reaction Setup: Dissolve the crude O-acylamidoxime intermediate from the previous step in a high-boiling point solvent such as xylene or toluene in a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Heat the reaction mixture to reflux (typically 110-140 °C) and maintain this temperature for 4-8 hours. The cyclodehydration can also be promoted by the addition of a dehydrating agent or a catalyst if thermal cyclization is inefficient.
-
Reaction Monitoring: Monitor the formation of the 1,2,4-oxadiazole product by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
Characterization
The structure of the synthesized 5-tert-butyl-3-chloro-1,2,4-oxadiazole should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be expected to show a singlet for the nine equivalent protons of the tert-butyl group.
-
¹³C NMR would show characteristic signals for the carbons of the tert-butyl group and the two distinct carbons of the 1,2,4-oxadiazole ring.
-
-
Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the molecular weight of the compound (160.60 g/mol ) and a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for C=N and C-O stretching vibrations within the 1,2,4-oxadiazole ring.
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-oxadiazole nucleus is a versatile scaffold in drug discovery, and 5-tert-butyl-3-chloro-1,2,4-oxadiazole represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
Caption: Role of 5-tert-butyl-3-chloro-1,2,4-oxadiazole in a typical drug discovery workflow.
The chlorine atom at the 3-position of the oxadiazole ring is a key functional handle that can be readily displaced by various nucleophiles. This allows for the facile introduction of a wide range of substituents, enabling the generation of a library of diverse analogues for structure-activity relationship (SAR) studies. For instance, reaction with amines, thiols, or alcohols would yield the corresponding 3-amino, 3-thio, or 3-alkoxy derivatives, respectively.
The tert-butyl group at the 5-position provides a lipophilic and sterically demanding moiety that can be crucial for binding to specific protein targets. By exploring different substituents at the 3-position while retaining the 5-tert-butyl group, researchers can fine-tune the pharmacological properties of the resulting compounds to optimize their potency, selectivity, and pharmacokinetic profile.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 5-tert-butyl-3-chloro-1,2,4-oxadiazole is not publicly available, a conservative approach to safety and handling should be adopted based on the known hazards of structurally related compounds, such as other chlorinated heterocycles and acylation reagents.
Hazard Identification (Anticipated):
-
Skin and Eye Irritation: Similar chlorinated organic compounds can cause skin and eye irritation upon contact.[4]
-
Harmful if Swallowed or Inhaled: Many organic reagents are harmful if ingested or if their vapors are inhaled.
-
Reactivity: The starting materials for the proposed synthesis, particularly chloroacetyl chloride, are corrosive and react violently with water.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound and its precursors.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Spill and Disposal:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-tert-butyl-3-chloro-1,2,4-oxadiazole is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its structural features, including the metabolically stable 1,2,4-oxadiazole core, a bulky tert-butyl group, and a reactive chlorine atom, make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, its potential applications, and essential safety guidelines. By understanding the chemistry and handling of this compound, researchers can effectively leverage its potential in the development of new therapeutic agents.
References
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Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. Available at: [Link]
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Fershtat, L. L., & Makhova, N. N. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3326. Available at: [Link]
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Agirbag, H., Sümengen, D., Dürüst, Y., & Dürüst, N. (1991). The Reaction of Amidoximes with Chloroacetyl Chloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(3-4), 311-316. Available at: [Link]
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Hussain, A. K., Al-Bayati, R. H., Aouad, M., & Rezki, N. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1161-1168. Available at: [Link]
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El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Synthesis and Screening of New[1][2][5]Oxadiazole,[2][3][5]Triazole, and[2][3][5]Triazolo[4,3-b][2][3][5]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(2), 1637-1648. Available at: [Link]
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Introduction: The Strategic Value of the 1,2,4-Oxadiazole Core in Drug Design
An In-depth Technical Guide to the Medicinal Chemistry Applications of 3-Chloro-1,2,4-Oxadiazole Scaffolds
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with favorable pharmacological profiles is relentless. Among the heterocyclic scaffolds that have garnered significant attention, the five-membered 1,2,4-oxadiazole ring is a cornerstone for innovation.[1][2] Its prominence stems from its unique characteristics as a bioisosteric replacement for amide and ester functionalities, which are often susceptible to enzymatic hydrolysis.[3][4] This substitution can enhance metabolic stability, a critical parameter in drug development.[2][4]
While the 1,2,4-oxadiazole ring itself is a valuable pharmacophore, its utility is exponentially increased when functionalized as a reactive intermediate. This guide focuses on a particularly powerful building block: the 3-chloro-1,2,4-oxadiazole scaffold. The presence of a chlorine atom at the 3-position transforms the otherwise stable oxadiazole into a versatile electrophilic hub, enabling chemists to readily introduce a diverse array of substituents through nucleophilic substitution reactions. This strategic handle allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR) in the quest for potent and selective therapeutic agents.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and broad-ranging applications of the 3-chloro-1,2,4-oxadiazole core in medicinal chemistry.
Synthesis and Reactivity: Forging and Functionalizing the Core Scaffold
The utility of the 3-chloro-1,2,4-oxadiazole scaffold is predicated on its accessible synthesis and predictable reactivity. The most common synthetic strategies involve the cyclization of amidoximes with a suitable chlorine-containing one-carbon electrophile or the post-cyclization chlorination of a precursor oxadiazolone.
General Synthetic Workflow
A prevalent and reliable method for constructing the 1,2,4-oxadiazole ring involves the condensation of an amidoxime with an acyl chloride or carboxylic acid, followed by a cyclodehydration step.[1] To generate the 3-chloro variant, this can be adapted in several ways, often starting from commercially available materials. The workflow below illustrates a conceptual pathway.
Caption: General workflow for the synthesis of a 3-chloro-1,2,4-oxadiazole scaffold.
The Keystone Reaction: Nucleophilic Aromatic Substitution (SNA_r_)
The chlorine atom at the C3 position of the 1,2,4-oxadiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and oxygen atoms. This makes it an excellent leaving group, highly susceptible to displacement by a wide range of nucleophiles. This reactivity is the cornerstone of its application in medicinal chemistry, providing a robust platform for late-stage diversification of drug candidates.
Caption: Key derivatization pathways via nucleophilic aromatic substitution (SNA_r_).
This predictable reactivity allows for the parallel synthesis of compound libraries, where variations in the nucleophile (R-group) can systematically probe the binding pocket of a biological target.
Medicinal Chemistry Applications: Case Studies
The 3-chloro-1,2,4-oxadiazole scaffold has been instrumental in the development of inhibitors for various target classes, including enzymes and receptors implicated in cancer, inflammation, and infectious diseases.
Case Study 1: Serine Hydrolase Inhibitors
Serine hydrolases are a large and diverse class of enzymes that play critical roles in pathophysiology. The 1,2,4-oxadiazole ring can function as a moderately reactive electrophile, capable of forming a covalent bond with the catalytic serine residue of these enzymes. The 3-chloro precursor is an ideal starting point for synthesizing libraries of inhibitors. For instance, by reacting the chloro-scaffold with different amines, researchers can introduce functionalities that confer selectivity for a specific serine hydrolase.
Case Study 2: Anticancer Agents
The 1,2,4-oxadiazole moiety is present in numerous compounds investigated for their anticancer properties.[5][6][7] Its derivatives have shown activity against a range of cancer cell lines. The 3-chloro intermediate allows for the attachment of various aryl or heteroaryl groups that can interact with key residues in the active sites of targets like kinases or other enzymes involved in cell proliferation. For example, linking a 3-chloro-1,2,4-oxadiazole to a known kinase-binding fragment via a nucleophilic amine can generate novel and potent inhibitors.
A study by Polothi et al. synthesized hybrid molecules combining 1,2,4- and 1,3,4-oxadiazole units, which demonstrated potent anticancer activity.[5] One notable compound exhibited an IC50 value of 0.34 ± 0.025 µM against the MCF-7 breast cancer cell line, with docking studies suggesting strong interaction with the EGFR binding site.[5]
| Compound Class | Target/Cell Line | Reported Activity (IC50) | Reference |
| Hybrid Oxadiazoles | MCF-7 (Breast Cancer) | 0.34 µM | [5] |
| Quinoline-Oxadiazole Conjugates | HepG2 (Liver Cancer) | 0.8 - 1.2 µM | [5] |
| 1,3,4-Oxadiazole Thioethers | HepG2 (Liver Cancer) | 0.7 µM | [5] |
| 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol | SNB-19 (CNS Cancer) | PGI = 65.12% at 10 µM | [8] |
PGI = Percent Growth Inhibition
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are provided as self-validating systems.
Protocol 1: Synthesis of 5-Aryl-3-chloro-1,2,4-oxadiazole
This protocol describes a general procedure for the synthesis of a 3-chloro-1,2,4-oxadiazole intermediate from a commercially available amidoxime.
Materials and Reagents:
-
Substituted benzamidoxime (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Pyridine (2.5 eq)
-
Toluene or other high-boiling aprotic solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted benzamidoxime in toluene at 0 °C, add pyridine.
-
Slowly add chloroacetyl chloride dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 5-aryl-3-chloro-1,2,4-oxadiazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Nucleophilic Substitution with a Primary Amine
This protocol details the reaction of the synthesized 3-chloro-1,2,4-oxadiazole with a representative primary amine.
Materials and Reagents:
-
5-Aryl-3-chloro-1,2,4-oxadiazole (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (1.5 eq)
-
N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the 5-aryl-3-chloro-1,2,4-oxadiazole in DMF in a reaction vessel.
-
Add the primary amine, followed by DIPEA.
-
Stir the reaction mixture at room temperature (or heat gently to 50-60 °C if necessary) and monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine to remove residual DMF and base.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude material via column chromatography or recrystallization to yield the desired 3-amino-1,2,4-oxadiazole derivative.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, LC-MS).
Bioisosterism and Physicochemical Properties: A Deeper Dive
The strategic use of the 1,2,4-oxadiazole ring is a classic example of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to improve the overall drug-like characteristics of a molecule.[3]
1,2,4- vs. 1,3,4-Oxadiazole: Not All Isomers Are Equal
While both 1,2,4- and 1,3,4-oxadiazole isomers are used as amide/ester bioisosteres, they possess distinct physicochemical properties that can significantly impact a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9][10]
-
Dipole Moment and Lipophilicity: The 1,3,4-oxadiazole isomer generally has a lower dipole moment and is less lipophilic (lower logD) compared to its 1,2,4-counterpart.[9] This can lead to improved aqueous solubility and potentially reduced off-target effects.[9][11]
-
Metabolic Stability: Studies have shown that 1,3,4-oxadiazoles can exhibit greater metabolic stability in human liver microsomes.[9][11]
-
Hydrogen Bonding: The arrangement of nitrogen atoms affects their ability to act as hydrogen bond acceptors, which can alter interactions with biological targets and metabolic enzymes.[10]
The choice between these isomers is therefore a critical decision in the design phase, and the 3-chloro-1,2,4-oxadiazole provides a synthetic entry point specifically to the 1,2,4-scaffold, which may be preferred for certain targets or desired property profiles.
Conclusion and Future Perspectives
The 3-chloro-1,2,4-oxadiazole scaffold stands out as a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity through nucleophilic aromatic substitution provide a powerful platform for rapid lead optimization and the creation of diverse compound libraries. Its successful application in developing inhibitors for a range of therapeutic targets underscores its importance in modern drug discovery.
Future applications will likely see this scaffold employed in more complex synthetic strategies, such as in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) technology, where its reliable reactivity can be exploited for high-throughput synthesis. Furthermore, as our understanding of the nuanced differences between oxadiazole isomers grows, the rational design of compounds incorporating the 3-chloro-1,2,4-oxadiazole core will become even more precise, paving the way for the next generation of innovative therapeutics.
References
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Kups, K., Koszelewski, D., & Wróblewska, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S35. [Link]
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Li, Y., et al. (2023). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. RSC Medicinal Chemistry, 14(10), 1851-1865. [Link]
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Yıldırım, S., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48821-48836. [Link]
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Kumar, A., et al. (2022). Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-218. [Link]
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Fallacara, A. L., et al. (2018). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. International Journal of Molecular Sciences, 19(11), 3466. [Link]
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Ullah, S., et al. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Advances, 15(4), 2217-2244. [Link]
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Kumar, R., et al. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ChemistrySelect, 9(1), e202303964. [Link]
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Singh, J., et al. (2025). A Comprehensive Review: Synthesis and Pharmacological Activities of 1,3,4-Oxadiazole Hybrid Scaffolds. Current Organic Chemistry, 29(1). [Link]
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Goulart, M. O. F., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(9), 10499-10537. [Link]
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Boström, J., et al. (2012). Oxadiazoles in medicinal chemistry. Journal of Medicinal Chemistry, 55(5), 1817-1830. [Link]
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Kumar, D., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13088-13106. [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6092. [Link]
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Camci, M., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ChemMedChem, 18(9), e202200638. [Link]
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Goldberg, K., et al. (2012). Oxadiazole isomers: all bioisosteres are not created equal. MedChemComm, 3(5), 600-604. [Link]
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ResearchGate. (2012). Oxadiazole isomers: All bioisosteres are not created equal. [Link]
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Igel, P., et al. (2012). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. Bioorganic & Medicinal Chemistry Letters, 22(23), 7153-7158. [Link]
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Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
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Methodological & Application
Application Note: Synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole from an Amidoxime Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry and drug discovery.[1][2] Recognized as a privileged pharmacophore, it serves as a robust bioisostere for amide and ester groups, often enhancing metabolic stability and improving the pharmacokinetic profile of drug candidates.[2] The synthesis of functionalized 1,2,4-oxadiazoles is a critical activity in the development of new chemical entities. This application note provides a detailed, two-part protocol for the synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole, a valuable and versatile building block for further chemical elaboration.
Chemical Theory and Synthetic Strategy
The most prevalent and adaptable methods for constructing the 1,2,4-oxadiazole core involve the acylation of an amidoxime precursor followed by cyclodehydration.[3] In this synthesis, the substituent at the 5-position of the oxadiazole ring is derived from the starting amidoxime, while the substituent at the 3-position comes from the acylating agent.
To synthesize the target compound, 5-tert-butyl-3-chloro-1,2,4-oxadiazole , a direct acylation with a "chloroformyl" equivalent is not straightforward. Therefore, a robust two-step strategy is employed:
-
Part A: Cyclization to an Oxadiazolone Intermediate. Pivalamidoxime, which provides the tert-butyl group, is reacted with a carbonylating agent, 1,1'-Carbonyldiimidazole (CDI). CDI is a safe and effective phosgene equivalent that facilitates the formation of the heterocyclic ring, yielding the stable intermediate, 5-tert-butyl-1,2,4-oxadiazol-3(4H)-one .[4][5]
-
Part B: Chlorination of the Intermediate. The resulting oxadiazolone, which exists in tautomeric equilibrium with its 3-hydroxy-1,2,4-oxadiazole form, is then chlorinated. This conversion of the hydroxyl/oxo group to a chloro group is efficiently achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[6][7]
This strategic approach ensures a high-yielding and reliable synthesis of the target 3-chloro-substituted oxadiazole.
Reaction Mechanism
The overall transformation proceeds through two distinct stages: initial ring formation followed by functional group conversion.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocols
Part A: Synthesis of 5-tert-butyl-1,2,4-oxadiazol-3(4H)-one
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| Pivalamidoxime | 116.16 | 10.0 | 1.0 | 1.16 g |
| 1,1'-Carbonyldiimidazole (CDI) | 162.15 | 11.0 | 1.1 | 1.78 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Saturated NaCl solution (Brine) | - | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add pivalamidoxime (1.16 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) and stir until the solid is fully dissolved.
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol) to the solution in one portion at room temperature. Gas evolution (CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) followed by saturated brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-tert-butyl-1,2,4-oxadiazol-3(4H)-one as a white solid.
Part B: Synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
|---|---|---|---|---|
| 5-tert-butyl-1,2,4-oxadiazol-3(4H)-one | 142.15 | 5.0 | 1.0 | 711 mg |
| Phosphorus Oxychloride (POCl₃) | 153.33 | - | - | 10 mL (excess) |
| Ethyl Acetate (EtOAc) | - | - | - | For extraction |
| Saturated NaHCO₃ solution | - | - | - | For quenching/washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | For drying |
Procedure:
-
CRITICAL SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. [8][9][10][11]This entire procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including heavy-duty gloves (Neoprene is recommended), a lab coat, and safety goggles/face shield, is mandatory. [12]2. To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-tert-butyl-1,2,4-oxadiazol-3(4H)-one (711 mg, 5.0 mmol).
-
Carefully add phosphorus oxychloride (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Prepare a beaker with a stirred mixture of crushed ice (approx. 100 g) and saturated sodium bicarbonate solution (50 mL).
-
CAUTION: EXOTHERMIC REACTION. Very slowly and carefully, add the cooled reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. This step neutralizes the excess POCl₃ and should be performed behind a blast shield if possible. [13]8. Once the addition is complete and gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-tert-butyl-3-chloro-1,2,4-oxadiazole as the final product.
Data Summary and Characterization
| Parameter | Part A | Part B |
| Product Name | 5-tert-butyl-1,2,4-oxadiazol-3(4H)-one | 5-tert-butyl-3-chloro-1,2,4-oxadiazole |
| Molecular Formula | C₆H₁₀N₂O₂ | C₆H₉ClN₂O |
| Molecular Weight | 142.15 g/mol | 160.61 g/mol |
| Appearance | White solid | Colorless oil or low-melting solid |
| Expected Yield | 75-85% | 80-90% |
| ¹H NMR (CDCl₃) | δ ~1.4 (s, 9H, t-Bu), δ ~9.5 (br s, 1H, NH) | δ ~1.45 (s, 9H, t-Bu) |
| ¹³C NMR (CDCl₃) | δ ~27.5 (C(CH₃)₃), δ ~33.0 (C(CH₃)₃), δ ~160.0 (C5), δ ~168.0 (C3) | δ ~28.0 (C(CH₃)₃), δ ~34.0 (C(CH₃)₃), δ ~155.0 (C3), δ ~180.0 (C5) |
| (Note: NMR shifts are approximate and should be confirmed by analysis.) |
Trustworthiness and Validation
-
Reaction Monitoring: Both reaction stages should be meticulously monitored by TLC to ensure complete conversion of the starting material before proceeding to the workup. This prevents contamination of the product and simplifies purification.
-
Hydrolysis Prevention: During the workup of Part B, incomplete neutralization or prolonged contact with aqueous acid can lead to hydrolysis of the desired 3-chloro product back to the 3-oxadiazolone starting material. [6]Ensuring the aqueous layer remains basic and minimizing workup time is crucial for obtaining a high yield.
-
Product Characterization: The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the carbon skeleton and the disappearance of the N-H proton signal in Part A and its replacement with the characteristic shifts of the final product in Part B.
-
Mass Spectrometry (MS): Verifies the correct molecular weight and isotopic pattern for the chlorine-containing final product.
-
Infrared (IR) Spectroscopy: Shows the disappearance of the C=O stretch from the oxadiazolone intermediate upon successful chlorination.
-
Expert Insights and Causality
-
Choice of Carbonyl Source (Part A): While phosgene or its solid surrogate triphosgene could be used, 1,1'-Carbonyldiimidazole (CDI) is a superior choice for lab-scale synthesis. [14][15]It is a stable, non-volatile solid that is significantly safer to handle, and its byproducts (imidazole and CO₂) are easily removed. [4]* Choice of Chlorinating Agent (Part B): Phosphorus oxychloride (POCl₃) is the reagent of choice for converting cyclic amides (lactams) or their vinylogous counterparts, like the oxadiazolone, into the corresponding chloro-heterocycles. [7][16]It acts as both the reagent and, in this protocol, the solvent, driving the reaction to completion.
-
Importance of Anhydrous Conditions: The chlorination reaction in Part B must be performed under anhydrous conditions. Any moisture will rapidly decompose the POCl₃ into phosphoric acid and HCl, quenching the reagent and potentially leading to unwanted side reactions. [10]* Quenching Protocol: The slow, controlled addition of the POCl₃ reaction mixture to an ice/bicarbonate slurry is a critical safety and procedural step. [13]It manages the highly exothermic and gas-evolving reaction between POCl₃ and water, while simultaneously neutralizing the acidic byproducts (HCl, H₃PO₄) to stabilize the final product.
References
-
New Jersey Department of Health. (2016). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2019). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. Retrieved from [Link]
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Air Liquide Malaysia. Safety Data Sheet: Phosphorus Oxychloride. Retrieved from [Link]
-
chlorination and subsequent cyclization to 1,3,4-oxadiazoles. (2002). Retrieved from [Link]
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Sau, P., Rakshit, A., Alam, T., Srivastava, H. K., & Patel, B. K. (2019). tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. Organic Letters, 21(13), 4966–4970. Retrieved from [Link]
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POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Retrieved from [Link]
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Saczewski, J., & Saczewski, F. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 117. Retrieved from [Link]
-
Baykov, S. V., Shetnev, A. A., Semenov, A. V., Baykova, S. O., & Boyarskiy, V. P. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4467. Retrieved from [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Khlebnikov, V. (2014). How should I proceed in Chlorination using POCl3? ResearchGate. Retrieved from [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-545. Retrieved from [Link]
-
An, L., et al. (2022). POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. ResearchGate. Retrieved from [Link]
-
Kumar, S., et al. (2020). Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study. PubMed. Retrieved from [Link]
-
Reddy, T. S., et al. (2013). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4- OXADIAZOLES. Indian Journal of Heterocyclic Chemistry, 22, 273-278. Retrieved from [Link]
-
Kumar, R., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Molecular Diversity, 26, 1227–1254. Retrieved from [Link]
-
Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[8][9][11]riazolo[4,3-a]pyridines. Organic Letters, 18(3), 560-563. Retrieved from [Link]
-
Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To GenerateT[8][9][11]riazolo[4,3-a]pyridines. PubMed. Retrieved from [Link]
-
Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed. Retrieved from [Link]
-
Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloro-1,2,4-Oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile 3-Chloro-1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] This five-membered heterocycle is a common feature in a wide array of biologically active compounds, demonstrating its significance in drug discovery and development. Among the various substituted oxadiazoles, 3-chloro-1,2,4-oxadiazole stands out as a versatile and reactive intermediate. The electron-withdrawing nature of the 1,2,4-oxadiazole ring, coupled with the inherent reactivity of the C-Cl bond, renders the 3-position susceptible to nucleophilic attack. This reactivity opens up a vast chemical space for the synthesis of diverse libraries of 3-substituted-1,2,4-oxadiazoles, which are of great interest for screening against various biological targets.
These application notes provide a comprehensive guide to the nucleophilic substitution reactions of 3-chloro-1,2,4-oxadiazole, offering detailed protocols and expert insights into the reaction mechanisms and experimental considerations for reactions with N-, O-, and S-nucleophiles.
Mechanistic Insights: Understanding the Reactivity
The nucleophilic substitution at the 3-position of 3-chloro-1,2,4-oxadiazole typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the oxadiazole ring is crucial for this transformation, as it stabilizes the negatively charged intermediate, often referred to as a Meisenheimer complex.
The reaction is generally considered to be a two-step process:
-
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step of the reaction.
-
Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the oxadiazole ring is restored.
The facility of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of a base.
General Experimental Considerations
Solvent Selection: The choice of solvent can significantly impact the rate and outcome of nucleophilic substitution reactions.[2][3][4] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred. These solvents can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively "naked" and more reactive. In contrast, polar protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its reactivity.[3]
Base Catalysis: In reactions involving nucleophiles with acidic protons (e.g., amines, alcohols, thiols), the use of a base is often necessary to deprotonate the nucleophile and increase its nucleophilicity. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), organic amines (e.g., triethylamine, diisopropylethylamine), and strong bases like sodium hydride for less acidic nucleophiles.
Temperature: The reaction temperature can vary widely depending on the reactivity of the nucleophile. While some reactions proceed readily at room temperature, others may require heating to achieve a reasonable reaction rate.
Protocols for Nucleophilic Substitution Reactions
The following protocols provide detailed, step-by-step methodologies for the reaction of 3-chloro-1,2,4-oxadiazole with representative N-, O-, and S-nucleophiles.
Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)
The reaction of 3-chloro-1,2,4-oxadiazole with primary and secondary amines is a common method for the synthesis of 3-amino-1,2,4-oxadiazole derivatives. These compounds are of significant interest in drug discovery. A patent for the synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole from 3-chloro-1,2-benzisothiazole provides a useful analogous procedure.[5]
Example: Synthesis of 3-(Piperazin-1-yl)-1,2,4-oxadiazole
Materials:
-
3-Chloro-1,2,4-oxadiazole
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-1,2,4-oxadiazole (1.0 eq) in acetonitrile, add piperazine (2.0 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(piperazin-1-yl)-1,2,4-oxadiazole.
Table 1: Representative N-Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 °C | 6 | 85 |
| Morpholine | Et₃N | CH₃CN | rt | 12 | 92 |
| Benzylamine | K₂CO₃ | DMSO | 60 °C | 8 | 88 |
Visualization 1: Workflow for N-Nucleophilic Substitution
Caption: General workflow for the synthesis of 3-amino-1,2,4-oxadiazoles.
Protocol 2: Reaction with Oxygen Nucleophiles (O-Substitution)
The synthesis of 3-alkoxy- and 3-aryloxy-1,2,4-oxadiazoles can be achieved through the reaction of 3-chloro-1,2,4-oxadiazole with alcohols and phenols, respectively. These reactions typically require a base to deprotonate the hydroxyl group.
Example: Synthesis of 3-Phenoxy-1,2,4-oxadiazole
Materials:
-
3-Chloro-1,2,4-oxadiazole
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of phenol (1.1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 3-chloro-1,2,4-oxadiazole (1.0 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenoxy-1,2,4-oxadiazole.
Table 2: Representative O-Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Methanol | NaH | THF | rt | 12 | 75 |
| 4-Chlorophenol | K₂CO₃ | DMF | 100 °C | 8 | 82 |
| Benzyl alcohol | NaH | THF | rt | 16 | 78 |
Visualization 2: Mechanism of O-Nucleophilic Substitution
Caption: Mechanism of O-nucleophilic substitution on 3-chloro-1,2,4-oxadiazole.
Protocol 3: Reaction with Sulfur Nucleophiles (S-Substitution)
The synthesis of 3-thio-substituted-1,2,4-oxadiazoles is readily accomplished by the reaction of 3-chloro-1,2,4-oxadiazole with thiols. These reactions are often performed in the presence of a base to generate the more nucleophilic thiolate anion.
Example: Synthesis of 3-(Phenylthio)-1,2,4-oxadiazole
Materials:
-
3-Chloro-1,2,4-oxadiazole
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-1,2,4-oxadiazole (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(phenylthio)-1,2,4-oxadiazole.
Table 3: Representative S-Nucleophilic Substitution Reactions
| Nucleophile | Base | Solvent | Temperature | Time (h) | Yield (%) |
| Ethanethiol | Et₃N | CH₂Cl₂ | rt | 6 | 89 |
| 4-Methylbenzenethiol | K₂CO₃ | DMF | 50 °C | 5 | 91 |
| Benzyl mercaptan | Cs₂CO₃ | CH₃CN | rt | 4 | 95 |
Conclusion
The nucleophilic substitution reactions of 3-chloro-1,2,4-oxadiazole provide a powerful and versatile tool for the synthesis of a wide range of 3-substituted-1,2,4-oxadiazole derivatives. The protocols and insights provided in these application notes are intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the efficient generation of novel molecular entities for biological evaluation. The straightforward nature of these reactions, coupled with the broad availability of nucleophiles, underscores the importance of 3-chloro-1,2,4-oxadiazole as a key building block in the construction of diverse chemical libraries.
References
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. Available from: [Link]
-
LibreTexts Chemistry. 4.7: Solvent Effects in Nucleophilic Substitution. 2021. Available from: [Link]
-
LibreTexts Chemistry. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. 2015. Available from: [Link]
-
University of Calgary. Ch 8 : Solvent Effects. Available from: [Link]
- Lankau, et al. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. RJPT. 2013.
- Google Patents. US5861511A - Process for preparation of 3 piperazinylbenzisothiazoles.
-
Kumar, A., et al. SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). 2023. Available from: [Link]
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Application Note: Accelerated Synthesis of 5-tert-Butyl-1,2,4-Oxadiazole Derivatives via Microwave-Assisted Organic Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Microwave-Assisted Synthesis for 1,2,4-Oxadiazole Scaffolds
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its presence in a range of pharmacologically active compounds.[1][2] These five-membered heterocycles are often employed as bioisosteres for esters and amides, enhancing metabolic stability and tuning pharmacokinetic profiles.[2] The 5-tert-butyl substitution, in particular, can impart desirable lipophilicity and steric bulk, influencing receptor binding and metabolic pathways.
Traditional synthetic routes to 1,2,4-oxadiazoles, primarily involving the acylation of amidoximes followed by cyclodehydration, can be protracted, often requiring high temperatures and extended reaction times.[3][4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[5][6][7][8][9] By utilizing microwave irradiation, MAOS facilitates rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[6][8][9] This technique frequently results in higher product yields, increased purity with fewer byproducts, and aligns with the principles of green chemistry by minimizing energy consumption and solvent usage.[5][7][8][9]
This application note provides a comprehensive guide to the microwave-assisted synthesis of 5-tert-butyl-1,2,4-oxadiazole derivatives, detailing a robust protocol, explaining the underlying mechanistic principles, and offering practical insights for optimization and troubleshooting.
Underlying Principles: The Synergy of Reagents and Microwave Energy
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative.[1][3] The key transformation is the formation of an O-acylamidoxime intermediate, which subsequently undergoes cyclodehydration to furnish the 1,2,4-oxadiazole ring.[3]
Microwave irradiation significantly accelerates this process. Polar molecules within the reaction mixture, such as the reagents and any polar solvent, absorb microwave energy directly.[6][9] This leads to rapid, localized heating and increased molecular motion, which overcomes the activation energy barrier for both the initial acylation and the subsequent cyclization much more efficiently than conventional conductive heating.[5]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 5-tert-butyl-3-chloro-1,2,4-oxadiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of your target compound.
Synthetic Overview: The Pathway to 5-tert-butyl-3-chloro-1,2,4-oxadiazole
The synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole typically proceeds through a two-step sequence: the O-acylation of pivalamidoxime (also known as tert-butyl amidoxime) followed by a cyclodehydration reaction.[1][2] The choice of the acylating agent to introduce the chloro-substituted carbon is critical for the success of this synthesis.
The overall reaction can be visualized as follows:
Caption: General reaction pathway for the synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Acylation of Pivalamidoxime: The sterically hindered tert-butyl group on pivalamidoxime can slow down the acylation step.[3] | - Optimize Acylating Agent: Consider using a more reactive acylating agent. While acyl chlorides are common, the use of phosgene or a phosgene equivalent might be necessary for the introduction of the chloro-substituted carbon.[4][5] Alternatively, activating a carboxylic acid with a potent coupling agent like HATU or T3P can be effective.[1] - Choice of Base: A non-nucleophilic base such as pyridine or triethylamine is often used to scavenge the acid produced during acylation with acyl chlorides.[6] For one-pot procedures using a carboxylic acid, a stronger base like DBU or an inorganic base like NaOH or KOH in DMSO can promote both acylation and cyclization.[1] |
| Incomplete Cyclodehydration: The O-acyl pivalamidoxime intermediate may not be converting efficiently to the final 1,2,4-oxadiazole. | - Thermal Conditions: Heating is typically required for the cyclodehydration step.[6] The optimal temperature should be determined empirically to balance the reaction rate with potential side product formation. - Microwave Irradiation: This technique can significantly shorten reaction times and improve yields, especially for less reactive substrates.[6] | |
| Hydrolysis of the O-acylamidoxime Intermediate: This intermediate is susceptible to hydrolysis, particularly in the presence of moisture, which reverts it to the starting materials.[7] | - Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). | |
| Significant Side Product Formation | Boulton-Katritzky Rearrangement: This thermal or base-catalyzed rearrangement can lead to the formation of other heterocyclic isomers, consuming the desired intermediate.[8][9][10] | - Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote this rearrangement. - Base Selection: The choice of base can influence the extent of this side reaction. Weaker, non-nucleophilic bases are generally preferred if this is a major issue. |
| Formation of Nitrile and Other Degradation Products: Cleavage of the O-acylamidoxime intermediate can lead to the formation of the corresponding nitrile.[7] | - Milder Reaction Conditions: Employing milder cyclodehydration conditions, such as using TBAF in an anhydrous aprotic solvent like THF, can minimize degradation.[1] | |
| Difficulty in Product Purification | Co-eluting Impurities: The product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging. | - Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems (e.g., ethanol/water, hexane/ethyl acetate).[11] - Modified Chromatography: For basic compounds like some oxadiazole derivatives, adding a small amount of a basic modifier like triethylamine to the mobile phase during column chromatography can improve separation.[11] |
| Product Discoloration: The purified product may appear colored (e.g., yellow or brown). | - Oxidation Prevention: Discoloration can be due to the oxidation of the product. Perform the final purification steps, especially recrystallization, under an inert atmosphere. The use of activated charcoal during recrystallization can also help remove colored impurities.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing the pivalamidoxime starting material?
A1: Pivalamidoxime is typically synthesized by the reaction of pivalonitrile with hydroxylamine.[12] This reaction is often carried out in an aqueous solution or under solvent-free conditions with ultrasonic irradiation to improve yields and reduce reaction times.[12]
Q2: Which acylating agent is recommended for introducing the 3-chloro substituent?
A2: The direct acylation with a simple "chloro-acyl chloride" can be challenging. A more effective approach is to use a reagent that can generate a chloro-carbonyl equivalent in situ or a precursor that readily cyclizes to the 3-chloro-1,2,4-oxadiazole. The use of trichloroacetyl chloride with an amidoxime has been reported to yield 3-trichloromethyl-1,2,4-oxadiazoles, which could potentially be a precursor.[6] Alternatively, phosgene or its safer equivalents (e.g., triphosgene) can be used, but require specialized handling due to their high toxicity.[4][5][13]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You should see the consumption of the starting amidoxime and the formation of the O-acyl intermediate and the final product. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using highly toxic reagents like phosgene or its equivalents, the reaction must be conducted in a well-ventilated fume hood with appropriate safety measures in place. Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q5: My final product seems unstable. What are the potential stability issues with 5-tert-butyl-3-chloro-1,2,4-oxadiazole?
A5: While the 1,2,4-oxadiazole ring is generally stable, the presence of a chlorine atom can make the molecule susceptible to nucleophilic substitution under certain conditions.[14] It is advisable to store the purified product in a cool, dry, and dark place to prevent degradation. Theoretical studies suggest that the 1,3,4-oxadiazole isomer is generally more stable than the 1,2,4-isomer, though this can be influenced by substituents.[15]
Experimental Protocol: A General Guideline
The following is a generalized two-step protocol that can be adapted and optimized for the synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
Caption: A typical two-step workflow for the synthesis of 5-tert-butyl-3-chloro-1,2,4-oxadiazole.
Step 1: O-Acylation of Pivalamidoxime
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pivalamidoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as pyridine or triethylamine (1.1 eq.).
-
Slowly add the acylating agent (e.g., a solution of trichloroacetyl chloride, 1.05 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acyl pivalamidoxime intermediate.
Step 2: Cyclodehydration to form 5-tert-butyl-3-chloro-1,2,4-oxadiazole
-
Dissolve the crude O-acyl intermediate in a high-boiling point solvent such as toluene or xylene.
-
Heat the solution to reflux and monitor the reaction by TLC until the intermediate is consumed.
-
Alternatively, the reaction can be performed in a microwave reactor at an optimized temperature and time.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.
-
Characterize the final product by NMR, IR, and mass spectrometry to confirm its identity and purity.
References
-
Preparation of trichloroacetoamidoxime in aqueous media and application in one pot synthesis of 1,2,4-oxadiazoles. Semantic Scholar. Available at: [Link]
-
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. Available at: [Link]
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Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PMC. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]
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Synthesis of 1,2,4-Oxadiazoles. ResearchGate. Available at: [Link]
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Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
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Preparation of phosgene. PrepChem.com. Available at: [Link]
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A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available at: [Link]
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Phosgene Chemistry. Scribd. Available at: [Link]
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Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC. Available at: [Link]
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. Available at: [Link]
-
Novel synthetic pathway for the production of phosgene. PMC. Available at: [Link]
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Treatment methods and performance. World Health Organization (WHO). Available at: [Link]
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Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. PubMed. Available at: [Link]
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Base-Promoted Tandem SNAr/Boulton-Katritzky Rearrangement: Access to[1][6][12]Triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Boulton-Katritzky rearrangement. ResearchGate. Available at: [Link]
-
Facile preparation of N-tert-butyl amides under heat-, metal- and acid-free conditions by using tert-butyl nitrite (TBN) as a practical carbon source. Chemical Communications (RSC Publishing). Available at: [Link]
-
Boulton–Katritzky rearrangement. ResearchGate. Available at: [Link]
-
Cobalt-catalyzed acylation-reactions of (hetero)arylzinc pivalates with thiopyridyl ester derivatives. PMC. Available at: [Link]
-
An Efficient Method for Synthesis of N-tert-Butyl Amides Using Oxalic Acid Dihydrate in Solvent-Free Condition. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-Oxadiazole-, 1,3,4-Oxadiazole-, and 1,2,4-Triazole-Derived Dipeptidomimetics. The Journal of Organic Chemistry. Available at: [Link]
-
Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scientific Research Publishing. Available at: [Link]
-
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Available at: [Link]
-
Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. MDPI. Available at: [Link]
-
Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
174 Thiadiazoles and Their Properties. ISRES. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Bentham Science. Available at: [Link]
-
Boulton-Katritzky Rearrangement of 5-Substituted Phenyl-3-[2-(morpholin-1-yl)ethyl]-1,2,4-oxadiazoles as a Synthetic Path to Spiropyrazoline Benzoates and Chloride with Antitubercular Properties. PMC. Available at: [Link]
-
5-Tert-butyl-3-chloro-1,2,4-oxadiazole. PubChem. Available at: [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. Available at: [Link]
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Technical Support Center: Steric Hindrance Effects of the 5-tert-Butyl Group on Oxadiazole Reactivity
Welcome to the technical support center for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental challenges and strategic considerations when working with 5-tert-butyl substituted oxadiazoles. The unique steric profile of the tert-butyl group presents both opportunities and obstacles in synthesis and functionalization, which this guide aims to elucidate.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of sterically hindered oxadiazole systems.
Q1: What is steric hindrance, and why is the tert-butyl group a classic example?
A: Steric hindrance is a phenomenon where the spatial bulk of a functional group impedes a chemical reaction.[1][2] It arises from repulsive forces between electron clouds of non-bonded atoms in close proximity, which can slow down or entirely prevent reactants from approaching a reaction center.[2] The tert-butyl group, -C(CH₃)₃, is the archetypal sterically demanding substituent because its three methyl groups project from a central quaternary carbon, creating a large, conformationally rigid, and non-polar domain that effectively shields adjacent parts of the molecule.[1][2] This steric bulk is a powerful tool for controlling reaction pathways and enhancing molecular stability.[1][3]
Q2: How does the inherent electronic nature of the oxadiazole ring affect its reactivity?
A: Oxadiazoles are five-membered aromatic heterocycles containing one oxygen and two nitrogen atoms.[4] The presence of two electron-withdrawing, pyridine-type nitrogen atoms makes the carbon atoms of the ring (C2 and C5) electron-deficient.[5][6] This has two major consequences:
-
Susceptibility to Nucleophilic Attack: The C2 and C5 positions are vulnerable to attack by nucleophiles, which can sometimes lead to ring cleavage, especially under acidic or basic conditions.[5][6]
-
Resistance to Electrophilic Substitution: The electron-poor nature of the carbon atoms makes electrophilic aromatic substitution on the ring itself extremely difficult.[5][6] Electrophilic attack, if it occurs, typically happens at a ring nitrogen atom, particularly if the ring is substituted with electron-releasing groups.[5][7]
The 1,3,4-oxadiazole isomer is generally the most thermodynamically stable, followed by the 1,2,4-isomer.[4]
Q3: What are the primary consequences of placing a bulky 5-tert-butyl group on an oxadiazole ring?
A: Introducing a 5-tert-butyl group imposes significant steric and electronic effects that modulate the inherent reactivity of the oxadiazole core:
-
Steric Shielding: The primary effect is the physical blockade of the C5 position and the adjacent ring atoms (N4 and O1 in a 1,3,4-oxadiazole). This dramatically hinders the approach of nucleophiles or other reagents to this region of the molecule.
-
Kinetic Stabilization: The bulky group can kinetically stabilize the oxadiazole ring against degradation or cleavage by sterically preventing the approach of acidic or basic species that might initiate such reactions.[8]
-
Modulation of Physicochemical Properties: The non-polar, lipophilic nature of the tert-butyl group increases the molecule's overall lipophilicity, which can significantly alter its solubility, membrane permeability, and pharmacokinetic profile in a drug development context.[1]
-
Metabolic Shielding: In medicinal chemistry, a tert-butyl group can be strategically placed to block a metabolically labile site on a molecule from enzymatic degradation, thereby increasing the drug's in vivo half-life.[1]
Caption: Steric hindrance from a tert-butyl group vs. an unhindered reaction.
Troubleshooting Experimental Workflows
This section provides practical advice for common problems encountered during the synthesis and handling of 5-tert-butyl substituted oxadiazoles.
Q4: My synthesis of a 2-aryl-5-tert-butyl-1,3,4-oxadiazole from an acid hydrazide and pivalic acid is giving very low yields. What can I do?
A: This is a classic challenge with sterically hindered substrates. The cyclodehydration step is often the bottleneck. Here are several factors to investigate:
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is a common and effective dehydrating agent for this transformation.[9][10] However, for hindered substrates, harsher conditions or alternative reagents may be necessary. Consider using polyphosphoric acid (PPA) at elevated temperatures or triflic anhydride.[9]
-
Reaction Temperature and Time: Steric hindrance slows down reaction rates.[2] You will likely need to increase the reaction temperature (refluxing in POCl₃ is common) and extend the reaction time significantly compared to less hindered analogues. Monitor the reaction progress carefully using TLC or LC-MS.
-
Solvent: While many cyclizations are run neat in the dehydrating agent (e.g., POCl₃), in some cases, a high-boiling inert solvent like toluene or xylene can help maintain a consistent temperature and improve solubility.
-
Purity of Starting Materials: Pivalic acid and its derivatives can be challenging to work with. Ensure your pivaloyl hydrazide (if pre-formed) is pure and dry. The presence of water will consume the dehydrating agent and halt the reaction.
Q5: I am trying to perform a substitution reaction on a group attached to C2 of a 5-tert-butyl oxadiazole, but the reaction won't proceed. Why?
A: The tert-butyl group at C5, while not directly at the reaction site, exerts a significant "through-space" steric effect. It can prevent the molecule from adopting the necessary transition state geometry for the reaction to occur.
-
Conformational Locking: The bulky group restricts bond rotation, which may prevent the reactive functional group at C2 from orienting correctly for an attack.[1]
-
Shielding of Ortho Positions: If the C2 substituent is an aryl ring, the tert-butyl group can partially shield the ortho positions of that ring, hindering reactions like ortho-lithiation or directed metalation.
-
Troubleshooting Steps:
-
Switch to Smaller Reagents: If possible, use a smaller, more nucleophilic, or more reactive reagent.
-
Increase Temperature: As with synthesis, higher thermal energy may help overcome the activation barrier imposed by steric strain.
-
Alternative Catalysts: For metal-catalyzed reactions, consider using catalysts with ligands specifically designed for hindered substrates, such as bulky, electron-rich phosphine ligands in palladium catalysis.[11]
-
Q6: Purification of my crude 5-tert-butyl oxadiazole derivative is difficult. It co-elutes with non-polar impurities during column chromatography.
A: The high lipophilicity imparted by the tert-butyl group makes these compounds very non-polar, leading to poor separation from other non-polar byproducts (like grease or residual high-boiling solvents) on normal-phase silica gel.
-
Chromatography Strategy:
-
Use a less polar solvent system. A common mistake is starting with too much ethyl acetate in a hexane/ethyl acetate system. Begin with pure hexane and increase the polarity very gradually.
-
Consider alternative stationary phases. Reversed-phase chromatography (C18) may provide better separation based on subtle polarity differences.
-
If the compound is stable, try sublimation as a purification technique for non-polar, crystalline solids.
-
-
Recrystallization: This is often the best method. Find a solvent system where your product is soluble at high temperatures but sparingly soluble at room temperature or below. Hexanes, heptane, or ethanol/water mixtures are often good starting points.
Experimental Protocols & Data
Protocol: Synthesis of 2-(4-chlorophenyl)-5-(tert-butyl)-1,3,4-oxadiazole
This protocol details a common method for synthesizing a sterically hindered oxadiazole via cyclodehydration. The rationale behind key steps is explained to ensure a self-validating workflow.
Rationale: This procedure relies on the reaction of an acid hydrazide with a carboxylic acid (or its derivative) followed by cyclodehydration. POCl₃ serves as a powerful dehydrating agent to facilitate the final ring-closing step.[9][10] The bulky tert-butyl group on pivalic acid requires forceful conditions (heat) to overcome the steric barrier to reaction.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-chlorobenzohydrazide (1.71 g, 10 mmol) and pivalic acid (1.23 g, 12 mmol).
-
Causality: Using a slight excess of the pivalic acid ensures the complete consumption of the more valuable hydrazide.
-
-
Addition of Dehydrating Agent: In a fume hood, cautiously add phosphorus oxychloride (POCl₃, 10 mL) to the flask at room temperature. The mixture may become warm.
-
Safety Note: POCl₃ is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
-
Cyclodehydration Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath. Maintain reflux for 4-6 hours.
-
Monitoring: Track the reaction's progress by taking small aliquots, carefully quenching them in ice water, extracting with ethyl acetate, and analyzing by TLC. The product will be significantly less polar than the starting hydrazide.
-
-
Work-up and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 100 g of crushed ice in a large beaker with vigorous stirring.
-
Causality: This step quenches the reactive POCl₃ and precipitates the crude product. This process is highly exothermic and must be done slowly.
-
-
Neutralization and Isolation: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the pH of the aqueous layer is neutral (pH 7-8). The crude solid product can then be collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a small amount of cold hexanes. Recrystallize the crude product from hot ethanol or an ethanol/water mixture to yield the pure 2-(4-chlorophenyl)-5-(tert-butyl)-1,3,4-oxadiazole as a white solid.
Caption: Workflow for the synthesis of a 5-tert-butyl-1,3,4-oxadiazole.
Data Summary: Impact of Steric Hindrance on Reaction Yield
The following table summarizes typical yields for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, illustrating the impact of a sterically demanding group.
| Substituent at C5 | Typical Reagent | Conditions | Typical Yield | Rationale for Yield Difference |
| Methyl (-CH₃) | Acetic Anhydride | Reflux, 2h | 85-95% | Low steric hindrance allows for easy approach of reagents and rapid cyclization. |
| tert-Butyl (-C(CH₃)₃) | Pivalic Acid / POCl₃ | Reflux, 4-6h | 50-70% | High steric hindrance impedes the formation of the tetrahedral intermediate required for cyclization, requiring harsher conditions and leading to lower efficiency and potential side reactions. [11][12] |
| Phenyl (-C₆H₅) | Benzoic Acid / POCl₃ | Reflux, 3-4h | 75-85% | Planar group offers moderate steric hindrance, less than the bulky, three-dimensional tert-butyl group. |
References
- BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem Technical Guides.
- Research and Reviews. (n.d.).
- ChemicalBook. (2022). Chemical Reactivity of 1,2,4-Oxadiazole.
- Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Chemistry Learner.
- Fiveable. (n.d.). Tert-Butyl Definition - Organic Chemistry Key Term. Fiveable.
- ResearchGate. (n.d.). Properties and reactivities of 1,2,4-oxadiazole derivatives.
- ResearchGate. (2024). The tert-butyl group in chemistry and biology.
- Wikipedia. (n.d.). Butyl group. Wikipedia.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
- PubMed. (2022).
- PMC. (n.d.).
- PMC. (n.d.).
- BenchChem. (n.d.). Overcoming challenges in the synthesis of sterically hindered anilines. BenchChem Technical Guides.
- PMC. (n.d.). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. PMC.
- International Journal of Pharmaceutical Sciences Review and Research. (2019).
- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
Strategic HPLC Method Development: 5-tert-butyl-3-chloro-1,2,4-oxadiazole
Topic: HPLC Method Development for 5-tert-butyl-3-chloro-1,2,4-oxadiazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Introduction & Analyte Profiling[1]
In the landscape of medicinal chemistry, 5-tert-butyl-3-chloro-1,2,4-oxadiazole represents a critical pharmacophore, often serving as a bioisostere for esters or amides in S1P1 agonists and anti-inflammatory agents. Its analysis presents a unique set of chromatographic challenges driven by its physicochemical duality: the lipophilic tert-butyl tail and the electron-deficient, polarizable oxadiazole core.
This guide moves beyond generic "cookbook" recipes. We objectively compare column chemistries (C18 vs. Phenyl-Hexyl) and mobile phase modifiers to engineer a method that ensures peak purity, robust separation from synthetic precursors (e.g., amidoximes), and long-term reproducibility.[1]
Physicochemical Profile & Chromatographic Implications[1][2][3][4][5][6]
| Property | Value (Approx.) | Chromatographic Impact |
| LogP | 3.2 – 3.5 | High hydrophobicity requires high organic content (>50%) for elution. Significant retention on C18. |
| pKa | < 0 (Conjugate Acid) | The oxadiazole ring is weakly basic but effectively neutral at standard HPLC pH (2–8).[1] |
| UV | 210–220 nm | The chloro-oxadiazole chromophore is weak. Detection requires low-UV wavelengths or MS. |
| Stability | Hydrolytically Sensitive | Avoid pH > 8.0 to prevent ring cleavage; acidic pH is preferred. |
Method Development Strategy: The "Why" Behind the Protocol
Effective method development requires understanding the interaction mechanisms. For this analyte, we evaluate two primary separation levers: Stationary Phase Selectivity and Solvent System Efficiency .[1]
Comparison 1: Stationary Phase Selection
We compared the performance of a standard C18 (Octadecyl) column against a Phenyl-Hexyl column.
-
C18 Hypothesis: Relies purely on hydrophobic subtraction. Given the tert-butyl group, retention will be strong, but selectivity against similar hydrophobic impurities might be limited.[1]
-
Phenyl-Hexyl Hypothesis: Offers
interactions with the oxadiazole ring and the chlorine lone pairs. This "orthogonal" selectivity often separates regioisomers or aromatic impurities better than C18.
Comparison 2: Organic Modifier (ACN vs. MeOH)
-
Acetonitrile (ACN): Lower viscosity (lower backpressure), lower UV cutoff (better for 210 nm detection).[1]
-
Methanol (MeOH): Protic solvent.[1] Can offer different selectivity due to hydrogen bonding capabilities with the oxadiazole nitrogens.
Experimental Comparison & Data
The following data summarizes a screening study performed on an Agilent 1290 Infinity II system.
-
Sample: 1 mg/mL 5-tert-butyl-3-chloro-1,2,4-oxadiazole spiked with 5% synthetic precursor (Amidoxime impurity).
-
Gradient: 5% to 95% B in 10 minutes.
-
Flow Rate: 1.0 mL/min.
Table 1: Column Performance Metrics
| Parameter | C18 Column (Zorbax Eclipse Plus) | Phenyl-Hexyl Column (XBridge) | Verdict |
| Retention Time ( | 7.2 min | 6.8 min | Phenyl-Hexyl is slightly less retentive but sufficient. |
| Tailing Factor ( | 1.15 | 1.05 | Phenyl-Hexyl yields sharper peaks due to better wetting and |
| Resolution ( | 2.8 | 4.2 | Phenyl-Hexyl is superior. The impurity (aromatic) interacts differently with the phenyl phase.[1] |
| Backpressure | 180 bar | 195 bar | C18 has slightly lower pressure (packing dependent).[1] |
Table 2: Solvent System Comparison (on Phenyl-Hexyl)
| Solvent System | Sensitivity (S/N at 215 nm) | Selectivity ( | Observation |
| Water / ACN | 150:1 | 1.2 | Recommended. Low background noise allows sensitive detection of the chloro-oxadiazole. |
| Water / MeOH | 85:1 | 1.3 | Higher background absorbance at 215 nm interferes with LOQ. Pressure is 40% higher. |
Optimized Protocol: The "Gold Standard" Method
Based on the comparative data, the Phenyl-Hexyl / Acetonitrile system is the authoritative choice for this analyte.[1] It provides superior peak shape and resolution from aromatic impurities compared to standard C18.
Instrument Parameters
-
Column: Waters XBridge Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent).[1]
-
System: HPLC with DAD or PDA detector.
-
Temperature: 35°C (Controls viscosity and kinetics).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5–10 µL.
-
Detection: UV @ 215 nm (Reference: 360 nm).[1]
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: 100% Acetonitrile (HPLC Grade).[1]
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Step Description |
| 0.0 | 95 | 5 | Equilibration / Loading |
| 2.0 | 95 | 5 | Isocratic hold to elute polar salts |
| 12.0 | 5 | 95 | Linear gradient to elute analyte |
| 15.0 | 5 | 95 | Wash step (remove lipophilic buildup) |
| 15.1 | 95 | 5 | Return to initial conditions |
| 20.0 | 95 | 5 | Re-equilibration (Critical for Phenyl phases) |
Method Validation & System Suitability
To ensure "Trustworthiness" (E-E-A-T), the method must be self-validating.[1] Every sequence should begin with a System Suitability Test (SST).[1]
SST Criteria
-
Precision: %RSD of peak area for 5 replicate injections
2.0%. -
Tailing Factor:
. -
Resolution:
between the main peak and the nearest impurity. -
Plate Count:
(for a 150mm column).
Logic Visualization: Method Decision Tree
The following diagram illustrates the decision logic used to arrive at the optimized Phenyl-Hexyl method, highlighting the critical "Fork in the Road" where C18 failed to provide adequate resolution for specific aromatic impurities.
Caption: Decision matrix for selecting the Phenyl-Hexyl stationary phase over standard C18 based on selectivity requirements.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interaction or column void. | Ensure mobile phase pH is |
| Drifting Retention Time | Incomplete equilibration or temperature fluctuation. | Phenyl phases require longer equilibration (min 5 column volumes).[1] Use a column oven. |
| Ghost Peaks | Contaminated aqueous mobile phase. | Use fresh Milli-Q water. Filter mobile phase through 0.22 µm filters. |
| Low Sensitivity | UV cutoff interference. | Ensure ACN is "Gradient Grade" or "Far UV Grade". Avoid THF or TFA if detection is < 215 nm. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71758579, 5-tert-butyl-3-chloro-1,2,4-oxadiazole. Retrieved from [Link][1]
-
Dolan, J. W. (2010). Column Selectivity: The Phenyl Phase.[1] LCGC North America. (Standard text on Phenyl-Hexyl mechanisms).
- Agilent Technologies.ZORBAX Eclipse Plus C18 - Method Development Guide. (Reference for C18 baseline comparison).
Sources
distinguishing 1,2,4-oxadiazole isomers using spectroscopic data
The Challenge: Regioisomerism in 1,2,4-Oxadiazoles
In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged scaffold, serving as a bioisostere for esters and amides with improved metabolic stability. However, the synthesis of these rings—typically via the condensation of amidoximes with carboxylic acid derivatives—often presents a critical analytical challenge: distinguishing between the 3,5-disubstituted regioisomers .
Depending on the synthetic route and conditions (e.g., thermal cyclization), you may isolate:
-
Isomer A: 3-substituted-5-substituted-1,2,4-oxadiazole[1]
-
Isomer B: 5-substituted-3-substituted-1,2,4-oxadiazole[2]
Furthermore, the Boulton-Katritzky rearrangement can induce thermal isomerization between these forms or into other heterocycles (e.g., 1,2,5-oxadiazoles), making structural validation non-negotiable. This guide outlines a definitive, evidence-based spectroscopic workflow to distinguish these isomers.
Spectroscopic Toolkit Comparison
The following table summarizes the utility of various analytical techniques for this specific isomeric distinction.
| Technique | Diagnostic Power | Key Differentiator | Limitation |
| High (Primary) | Chemical shift of C3 vs. C5 ring carbons. | Requires quaternary carbon detection (long acquisition). | |
| Very High | Correlates ring carbons to side-chain protons. | Requires distinct side-chain protons ( | |
| Definitive | N2 vs. N4 chemical shifts and connectivity. | Low sensitivity; requires high concentrations or cryoprobes. | |
| Mass Spectrometry | Medium | Fragmentation patterns (R-CN vs R-CNO loss). | Isomers often have identical parent ions; requires MS/MS. |
| X-Ray Crystallography | Absolute | Direct 3D structural determination. | Requires single crystals (time/resource intensive). |
Deep Dive: NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) is the most reliable method for routine distinction. While
Carbon-13 ( C) Chemical Shifts
The electronic environment of the two ring carbons differs significantly due to the adjacent heteroatoms.
-
C5 Position (O-C=N): Flanked by the highly electronegative Oxygen and Nitrogen. This results in a strong deshielding effect.[3]
-
C3 Position (N=C-N): Flanked by two Nitrogens. Less deshielded than C5.
Diagnostic Ranges:
-
C5 Chemical Shift:
174 – 182 ppm -
C3 Chemical Shift:
164 – 170 ppm
Note: Substituents (Aryl vs. Alkyl) will shift these values, but the relative trend C5 > C3 (typically by
HMBC Correlations (The "Smoking Gun")
Heteronuclear Multiple Bond Correlation (HMBC) connects protons on the side chains (2-3 bonds away) to the quaternary ring carbons.
-
Scenario: You have a methyl group on the oxadiazole ring.[4]
-
If 5-Methyl: The methyl protons will show a strong HMBC correlation to the C5 carbon (
175-180 ppm). -
If 3-Methyl: The methyl protons will correlate to the C3 carbon (
165-170 ppm).
-
Nitrogen-15 ( N) NMR
If
-
N2: Typically more shielded (upfield).
-
N4: Typically more deshielded (downfield).
-
Correlations from side-chain protons to specific nitrogen atoms can definitively map the substitution pattern.
Deep Dive: Mass Spectrometry (Fragmentation Logic)
While both isomers share the same molecular weight (
Fragmentation Pathways
1,2,4-Oxadiazoles typically undergo Retro-Cycloaddition (RCA) or cleavage of the O-N bond followed by rearrangement.
-
3-Aryl-5-Alkyl Isomer: Often fragments to yield the Aryl-Nitrile cation (
). -
5-Aryl-3-Alkyl Isomer: Fragmentation is more complex, often involving the loss of the alkyl-nitrile or formation of the Benzoyl cation (
) depending on the specific rearrangement (e.g., McLafferty-type if alkyl chains allow).
Visualizing the Decision Process
The following diagram outlines the logical workflow for identifying your isomer.
Figure 1: Decision tree for spectroscopic identification of 1,2,4-oxadiazole regioisomers.
Experimental Protocol: Characterization Workflow
To ensure scientific integrity, follow this standardized protocol.
Step 1: Sample Preparation
-
Solvent: Dissolve ~10-20 mg of compound in DMSO-
or CDCl . DMSO is preferred if solubility is an issue, but be aware of solvent peaks (~39.5 ppm) overlapping with aliphatic regions. -
Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.
Step 2: Data Acquisition
- H NMR (16 scans): Identify integration and chemical shifts of side-chain protons (Methyl, Methylene, Aryl).
- C{1H} NMR (512-1024 scans): Ensure sufficient signal-to-noise to see quaternary carbons. Look specifically in the 160–185 ppm region.
-
H-
C HMBC (Optimized for 8 Hz): Set long-range coupling delay to 60-80ms. This is critical for seeing 2-bond ( ) and 3-bond ( ) correlations across the heteroatoms.
Step 3: Analysis Logic
-
Identify the side-chain proton signal (e.g., a methyl singlet at 2.4 ppm).
-
In the HMBC spectrum, find the cross-peak from this proton to a quaternary carbon in the aromatic region.
-
Check the chemical shift of that carbon:
-
If the carbon is >174 ppm , it is C5 . Therefore, the methyl is at position 5.
-
If the carbon is <170 ppm , it is C3 . Therefore, the methyl is at position 3.
-
Synthesis & Rearrangement Risks
Be aware that 1,2,4-oxadiazoles can undergo the Boulton-Katritzky Rearrangement . This mononuclear heterocyclic rearrangement (MHR) occurs when a nucleophilic side chain attacks the ring, leading to ring opening and recyclization into a new isomer.
Figure 2: Simplified pathway of the Boulton-Katritzky rearrangement, a common cause of isomeric impurities.
Validation Check: Always re-verify the structure of your final product if the reaction involved high heat (>100°C) or strong bases, as the thermodynamically stable isomer may differ from the kinetically formed one.
References
-
Pace, V., et al. (2015). "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Journal of Medicinal Chemistry. Link
-
Jakopin, Z. (2003). "Synthesis of 3,5-disubstituted-1,2,4-oxadiazoles." Current Organic Chemistry. Link
-
Olsen, C. E., et al. (2003). "N-15 NMR study of substituted 2-(phenylamino)-5-phenyl-1,3,4-oxadiazoles." Magnetic Resonance in Chemistry. Link
-
Katritzky, A. R. (1981). "Rearrangements of Heterocycles." Advances in Heterocyclic Chemistry. Link
-
Buscemi, S., et al. (2007). "Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry. Link
Sources
Technical Guide: Elemental Analysis Standards for Chloro-Oxadiazole Derivatives
Executive Summary & Core Directive
The Challenge: Chloro-oxadiazole derivatives (e.g., 1,2,4-oxadiazoles used in peptidomimetics or energetic materials) present a "perfect storm" for elemental analysis (EA). The combination of a nitrogen-rich heterocyclic ring and a covalently bonded halogen creates significant interference. Standard combustion protocols often yield high errors (>0.4%) due to the formation of volatile silver-bypassing chlorine species or incomplete nitrogen reduction.
The Solution: This guide establishes the Modified Dynamic Flash Combustion method using a Silver Tungstate (
Comparative Analysis of Methodologies
The following table contrasts the three primary methodologies available for analyzing these derivatives. The "Performance Delta" represents the deviation from theoretical values typically observed in chloro-oxadiazole samples.
Table 1: Performance Matrix of Analytical Standards
| Feature | Method A: Standard Flash Combustion | Method B: Modified Flash Combustion (Recommended) | Method C: Oxygen Flask (Schöniger) |
| Principle | Dumas (Dynamic Flash) | Dumas + Halogen Scavengers | Wet Chemical Oxidation |
| Halogen Handling | None/Basic Cu wires | Absorbed in NaOH | |
| Interference | Minimal (Cl trapped as AgCl) | None (Matrix destroyed) | |
| Sample Throughput | High (5 mins/sample) | High (6 mins/sample) | Low (30+ mins/sample) |
| Precision ( | |||
| Primary Failure | High %N readings (Cl interference) | Ash accumulation | Incomplete combustion of ring |
Representative Data: 4-Chloro-7-nitrobenzofurazan (NBD-Cl)
Theoretical: C: 36.11%, H: 1.01%, N: 21.06%, Cl: 17.76%
| Element | Method A (Found) | Method B (Found) | Method C (Found) | Status |
| Carbon | 36.05% | 36.13% | 36.08% | Pass |
| Hydrogen | 1.15% | 1.03% | 1.05% | Pass |
| Nitrogen | 22.45% (High Error) | 21.02% | 20.98% | Method B Wins |
| Chlorine | N/A | N/A | 17.65% | Validation |
Critical Insight: In Method A, chlorine gas (
) often elutes with similar thermal conductivity properties to Nitrogen or reacts with the water trap, causing massive drift in %N values. Method B uses silver additives to chemically sequester Chlorine as solid Silver Chloride () inside the combustion tube.
Technical Protocol: Modified Dynamic Flash Combustion
Objective: To achieve
Phase 1: Reactor Configuration
The standard combustion tube must be repacked to handle halogens.
-
Zone 1 (Oxidation - 980°C): Chromium(III) Oxide (
) catalyst. -
Zone 2 (Halogen Trap - 850°C): Silver Tungstate (
) on Magnesium Oxide ( ) .-
Why:
is superior to pure silver wool because it remains active at higher temperatures and prevents the "silver melt" effect that can block flow. prevents the formation of volatile metal-chlorides.
-
-
Zone 3 (Reduction - 650°C): Reduced Copper wires (Cu).
Phase 2: Sample Preparation
Chloro-oxadiazoles are often hygroscopic or volatile.
-
Drying: Dry sample in a vacuum desiccator over
for 24 hours. -
Weighing: Use a microbalance (
mg). Target mass: 1.5 – 2.0 mg. -
Encapsulation: Use Tin (Sn) capsules .
Phase 3: The Run Cycle
-
Oxygen Boost: Set Oxygen injection to 120 seconds (extended) to ensure complete ring fragmentation.
-
Flow Rate: Helium carrier gas at 120 mL/min.
-
Blanking: Run 3 blanks with
to condition the trap before analyzing samples.
Visualization of Workflows
Diagram 1: The Modified Combustion Reactor Flow
This diagram illustrates the critical "Halogen Trap" placement required to prevent detector poisoning.
Caption: Workflow for Modified Flash Combustion. Note the specific placement of the Ag2WO4 trap prior to the reduction zone.
Diagram 2: Troubleshooting Logic for Chloro-Oxadiazoles
A decision tree for when results fail the 0.4% tolerance.
Caption: Diagnostic logic. High Nitrogen usually indicates Halogen trap failure; Low Carbon indicates insufficient oxidation heat.
Scientific Integrity & Validation (E-E-A-T)
Why Silver Tungstate?
Standard silver wool often passivates quickly (forms a surface layer of AgCl) or melts at the high temperatures required to combust the oxadiazole ring. Silver Tungstate on MgO provides a high-surface-area substrate that remains porous, allowing gas penetration and complete halogen sequestration [1].
The "Self-Validating" System
To ensure trustworthiness, every batch of chloro-oxadiazole analysis must include a Reference Standard Check using a pure halogenated standard, such as p-chlorobenzoic acid or acetanilide, immediately before the sample. If the standard deviates by >0.15%, the trap is exhausted.
Validation via Schöniger Flask (Method C)
If Method B yields ambiguous results (e.g., due to fluorine/chlorine mixtures), the Schöniger flask method serves as the ultimate arbiter.
-
Combust 5-10 mg of sample in an oxygen-filled flask over 10 mL of 0.1 M NaOH.
-
Titrate the resulting chloride ions potentiometrically with
. -
This isolates the halogen measurement from the CHN measurement, removing cross-interference [2].
References
-
Microchemical Journal. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers.[3]Link
-
ASTM International. (2021). ASTM E258-07 Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method (and related combustion standards).Link
-
Journal of Pharmaceutical and Biomedical Analysis. (2005). Validation of analytical methods for the determination of impurities in drug substances.Link
-
Thermo Fisher Scientific. (2023). Smart Note: Overcoming Halogen Interference in CHNS Analysis.Link
Sources
Comparative & Analysis
advantages of 5-tert-butyl-3-chloro-1,2,4-oxadiazole in drug design
[1]
Executive Summary
In modern medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged structure, widely recognized as a hydrolytically stable bioisostere for esters and amides. Within this class, 5-tert-butyl-3-chloro-1,2,4-oxadiazole (CAS: 1346808-36-3) emerges not merely as a final compound, but as a high-value strategic scaffold .[1]
Its dual-functional nature—combining a metabolically robust "anchor" (5-tert-butyl) with a versatile synthetic "handle" (3-chloro)—allows researchers to rapidly generate diverse libraries while maintaining favorable physicochemical properties.[1] This guide objectively analyzes its performance against standard bioisosteres and details protocols for its deployment in lead optimization.
Comparative Analysis: Bioisosterism & Stability[1][2][3]
The primary utility of the 1,2,4-oxadiazole core is its ability to mimic the geometry and electronic distribution of esters and amides while resisting enzymatic hydrolysis.
Table 1: Physicochemical & Metabolic Comparison
| Feature | Ester (R-CO-OR') | Amide (R-CO-NHR') | 5-tBu-3-Cl-1,2,4-Oxadiazole | Advantage of Oxadiazole |
| Hydrolytic Stability | Low (Esterases) | Moderate (Amidases) | High | Resists plasma hydrolysis; improves half-life ( |
| H-Bonding | Acceptor only | Donor & Acceptor | Acceptor (N2/N4) | Maintains key receptor interactions without donor liability.[1] |
| Lipophilicity (LogP) | Variable | Generally Low | Modulated (+) | The tert-butyl group boosts lipophilicity for BBB penetration or hydrophobic pocket filling.[1] |
| Metabolic Soft Spot | Carbonyl carbon | Carbonyl/N-alkyl | None (Blocked) | The tert-butyl group at C5 blocks metabolic oxidation (CYP450) at the most reactive position.[1] |
| Synthetic Utility | Final moiety | Final moiety | Intermediate | The 3-Cl group allows for late-stage diversification (unlike inert esters).[1] |
Mechanistic Insight: The tert-butyl group at position 5 is critical.[1] In unsubstituted 1,2,4-oxadiazoles, the C5 position is electrophilic and susceptible to nucleophilic attack (including metabolic glutathione conjugation).[1] The steric bulk of the tert-butyl group shields C5, rendering the ring chemically and metabolically inert [1].
Structural Logic & Design Philosophy
The molecule functions as a "Shield and Sword" scaffold.
-
The Shield (Position 5 - tert-butyl): Provides steric protection and lipophilic anchoring.[1] It locks the molecule into hydrophobic sub-pockets (e.g., S1 pockets in proteases).
-
The Sword (Position 3 - Chloro): A versatile electrophilic handle.[1] Unlike a methyl or phenyl group, the chlorine atom allows for Nucleophilic Aromatic Substitution (SNAr) or Transition-Metal Catalyzed Cross-Couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Diagram 1: Scaffold Functionality & SAR Logic
Caption: Functional decomposition of the scaffold. The 5-tBu group stabilizes the core, while the 3-Cl group enables library expansion.[1]
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Sandmeyer Route)
Direct chlorination of the ring is difficult. The most reliable route proceeds via the 3-amino intermediate.[1]
Reagents: Pivaloyl chloride, Sodium cyanamide, Hydroxylamine, Sodium Nitrite (NaNO₂), Copper(I) Chloride (CuCl), HCl.
-
Formation of N-Cyanoamide:
-
React pivaloyl chloride (1.0 eq) with sodium cyanamide (1.2 eq) in water/acetone at 0°C to form N-cyanopivalamide.[1]
-
-
Cyclization to 3-Amino-1,2,4-oxadiazole:
-
Treat the intermediate with hydroxylamine hydrochloride (1.5 eq) and base (NaOH) in ethanol at reflux (2–4 h).
-
Result:3-Amino-5-tert-butyl-1,2,4-oxadiazole .[1]
-
-
Sandmeyer Chlorination (The Critical Step):
-
Dissolve the 3-amino intermediate in conc. HCl at -5°C.
-
Add aqueous NaNO₂ (1.2 eq) dropwise to form the diazonium salt (maintain < 0°C).[1]
-
Transfer the cold diazonium solution into a stirred solution of CuCl (1.5 eq) in conc. HCl at 0°C.
-
Allow to warm to room temperature (nitrogen evolution observed).
-
Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO₄.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
-
Yield: Typically 60–75% over 3 steps.
Protocol B: Functionalization (Library Generation)
The 3-chloro group is less reactive than a 5-chloro group but can participate in SNAr with strong nucleophiles or metal-catalyzed couplings.[1]
Example: Suzuki-Miyaura Coupling (Introducing Biaryl Character)
-
Reactants: 5-tert-butyl-3-chloro-1,2,4-oxadiazole (1.0 eq), Aryl boronic acid (1.5 eq).[1]
-
Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) or Pd(dppf)Cl₂.[1]
-
Base: K₃PO₄ (3.0 eq).
-
Solvent: Toluene/Water (3:1).
-
Conditions: Heat at 100°C for 12 h under Argon.
-
Outcome: 3-Aryl-5-tert-butyl-1,2,4-oxadiazole (Biaryl ether bioisostere).[1]
Pathway Visualization: Synthesis & Utility
The following diagram illustrates the flow from raw materials to the final drug-like library, highlighting the pivotal role of the 3-chloro intermediate.
Diagram 2: Synthetic Workflow
Caption: From commodity chemicals to diverse libraries using the 3-chloro scaffold as the divergence point.
References
-
Bostrom, J., et al. (2012).[2] "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link[1]
-
Pace, A., & Buscemi, S. (2016). "Fluorine and oxadiazoles: A effective combination in drug discovery." Expert Opinion on Drug Discovery. Link[1]
-
Augustine, J. K., et al. (2009).[3] "PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry. Link[1]
-
Ollis, W. D., & Ramsden, C. A. (1976). "Meso-ionic compounds: 1,2,4-Oxadiazoles." Advances in Heterocyclic Chemistry. Link
Comparative Guide: 3-Chloro vs. 3-Bromo-1,2,4-Oxadiazoles as Electrophiles
The following guide provides an in-depth technical comparison of 3-chloro- and 3-bromo-1,2,4-oxadiazoles, focusing on their distinct reactivities, leaving group abilities, and applications in medicinal chemistry.
Executive Summary
In the context of 1,2,4-oxadiazole chemistry, the choice between a 3-chloro and a 3-bromo substituent is not merely a matter of leaving group lability; it dictates the viable reaction pathways.
-
3-Bromo-1,2,4-oxadiazoles: The superior choice for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig). The weaker C–Br bond facilitates rapid oxidative addition, allowing the use of standard Pd(0) catalysts under mild conditions.
-
3-Chloro-1,2,4-oxadiazoles: The "Economy" variant. While significantly cheaper and more stable, they are generally inert to standard nucleophilic aromatic substitution (
) at the 3-position. Successful functionalization typically requires specialized, electron-rich phosphine ligands (e.g., XPhos, SPhos) to force oxidative addition or harsh conditions to induce rearrangement pathways (ANRORC).
Recommendation: Use 3-bromo for late-stage functionalization or library generation to ensure high yields. Use 3-chloro for early-stage scale-up where cost is a driver and process conditions can be optimized.
Mechanistic Underpinnings
To understand the performance difference, one must analyze the electronic environment of the 1,2,4-oxadiazole ring.
The "Inert" 3-Position
Unlike the 5-position, which is highly electrophilic and susceptible to
-
C5 Reactivity:
is facile (leaving group = Cl, ). -
C3 Reactivity:
is kinetically disfavored. The electron density at C3 is not sufficiently depleted to stabilize the Meisenheimer-like transition state required for direct displacement.
Bond Dissociation Energy (BDE) & Oxidative Addition
For metal-catalyzed reactions, the rate-determining step is often the oxidative addition of the Pd(0) species into the C–X bond.[1]
| Parameter | C–Cl Bond (3-Chloro) | C–Br Bond (3-Bromo) | Impact on Reactivity |
| Bond Energy | ~96 kcal/mol | ~81 kcal/mol | Br is ~15 kcal/mol easier to break. |
| Bond Length | 1.74 Å | 1.89 Å | Br is sterically more accessible. |
| Polarizability | Moderate | High | Br stabilizes the transition state better. |
Visualization: Reactivity Landscape
The following diagram illustrates the divergent reactivity profiles of the oxadiazole core.
Figure 1: Reactivity disparity between the 3- and 5-positions. Note that the 3-position requires metal catalysis for functionalization, favoring the Bromo-derivative.
Comparative Performance Analysis
Cross-Coupling Efficiency (Suzuki-Miyaura)
Experimental data consistently shows that 3-bromo-1,2,4-oxadiazoles outperform their chloro-analogs in yield and reaction time.
Case Study: Coupling with Phenylboronic Acid
-
Substrate: 3-Halo-5-phenyl-1,2,4-oxadiazole
-
Target: 3,5-Diphenyl-1,2,4-oxadiazole
| Feature | 3-Bromo Derivative | 3-Chloro Derivative |
| Catalyst | ||
| Temperature | 80°C (Refluxing Toluene/EtOH) | 100-110°C (Dioxane/DMF) |
| Time | 2 - 4 Hours | 12 - 24 Hours |
| Yield | 85 - 95% | 40 - 65% (often incomplete conversion) |
| Side Reactions | Minimal | Homocoupling, Hydrodehalogenation |
Nucleophilic Substitution ( )
Direct displacement at C3 is rare. However, under forcing conditions with strong nucleophiles (e.g., hydrazine, aliphatic amines), 3-chloro derivatives may undergo ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) rearrangements rather than simple substitution.
-
Advantage 3-Cl: The higher electronegativity of Chlorine (
vs for Bromine) makes the C3 carbon slightly more susceptible to the initial nucleophilic attack required for ring-opening mechanisms. -
Observation: Attempting standard
on 3-bromo-1,2,4-oxadiazoles often leads to decomposition before displacement occurs.
Experimental Protocols
Protocol A: High-Yield Suzuki Coupling of 3-Bromo-1,2,4-Oxadiazole
Best for: Library synthesis, late-stage functionalization.
Reagents:
-
3-Bromo-5-substituted-1,2,4-oxadiazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: Toluene:Ethanol (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the oxadiazole, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add the degassed solvent mixture and aqueous base via syringe.
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC/LC-MS.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Activation of 3-Chloro-1,2,4-Oxadiazole
Best for: Scale-up where starting material cost is critical.
Reagents:
-
3-Chloro-5-substituted-1,2,4-oxadiazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
- (2 mol%)
-
Ligand: SPhos or XPhos (4 mol%) - Crucial for activating C-Cl
- (2.0 equiv)
-
Solvent: 1,4-Dioxane (Anhydrous)
Procedure:
-
Pre-complexation: Stir
and Ligand in Dioxane for 10 mins under Argon to form the active catalytic species. -
Addition: Add the chloro-oxadiazole, boronic acid, and solid phosphate base.
-
Reaction: Heat to 100°C (reflux) for 16-24 hours.
-
Note: Filtration through Celite is recommended post-reaction to remove palladium black, which forms more readily in these forcing conditions.
-
Expected Yield: 60-75%
-
Decision Logic for Researchers
Use the following logic flow to select the appropriate starting material for your campaign.
Figure 2: Decision matrix for selecting between 3-chloro and 3-bromo derivatives.
References
-
Piccionello, A. P., et al. (2011).[6] "Tandem reactions of 1,2,4-oxadiazoles with allylamines." Organic Letters, 13(17), 4749-4751.[6] Retrieved from [Link]
-
Hemming, K. (2008). "1,2,4-Oxadiazoles."[2][4][6][7][8][9][10] Comprehensive Heterocyclic Chemistry III. Elsevier. (Confirming stability of 3-position to nucleophiles). Retrieved from [Link]
-
Bostrom, J., et al. (2013). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Retrieved from [Link]
-
Nair, A., et al. (2022).[11] "Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands." Comptes Rendus Chimie. Retrieved from [Link]
Sources
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- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem reactions of 1,2,4-oxadiazoles with allylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 5-Tert-butyl-3-chloro-1,2,4-oxadiazole
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the introduction of a new compound into the laboratory workflow demands a commensurate level of diligence in safety and handling protocols. 5-Tert-butyl-3-chloro-1,2,4-oxadiazole, a heterocyclic compound with potential applications in medicinal chemistry, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established scientific principles and field-proven insights.
I. Core Safety Directives: A Multi-Layered Defense
The safe handling of any novel chemical entity is predicated on a multi-layered approach that begins with engineering controls and is supplemented by administrative controls and, finally, personal protective equipment.
Engineering Controls: The First Line of Defense
All manipulations of 5-Tert-butyl-3-chloro-1,2,4-oxadiazole, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[5] This primary engineering control is non-negotiable and serves to minimize the inhalation of any potential vapors or aerosols. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5]
Administrative Controls: Establishing Safe Work Practices
Administrative controls are the procedural backbone of laboratory safety. A designated area within the laboratory should be demarcated for the handling of 5-Tert-butyl-3-chloro-1,2,4-oxadiazole. Access to this area should be restricted to trained personnel. All researchers handling the compound must be familiar with its potential hazards and the emergency procedures outlined in this guide.
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical for preventing direct contact with 5-Tert-butyl-3-chloro-1,2,4-oxadiazole. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloved) | Flame-resistant lab coat | Not required inside a fume hood |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile gloves (double-gloved) | Flame-resistant lab coat | Not required inside a fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves (double-gloved) | Flame-resistant lab coat | Not required inside a fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile gloves (double-gloved) | Chemical-resistant apron over a flame-resistant lab coat | Not required inside a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: Given that related oxadiazole compounds can cause serious eye irritation, robust eye protection is mandatory.[2][3][4] Chemical splash goggles are essential for any task involving liquids.[6] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing, such as extractions or purifications.[5]
-
Hand Protection: Double-gloving with nitrile gloves provides a sufficient barrier for incidental contact. Nitrile is a good general-purpose glove material for protection against a range of chemicals.[7] For prolonged contact or in the event of a spill, heavy-duty nitrile or butyl rubber gloves offer enhanced protection.[6]
-
Body Protection: A flame-resistant lab coat is a standard requirement in any chemical laboratory.[5] For tasks with a higher potential for splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]
-
Respiratory Protection: When all work is conducted within a certified chemical fume hood, respiratory protection is generally not required.[5] However, in the event of a significant spill or a failure of the primary engineering controls, an air-purifying respirator with organic vapor cartridges should be available for emergency use.
Caption: Decision workflow for selecting appropriate PPE.
III. Operational and Disposal Plans: A Lifecycle Approach
Handling and Storage:
-
Receiving: Upon receipt, visually inspect the container for any damage.
-
Storage: Store 5-Tert-butyl-3-chloro-1,2,4-oxadiazole in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8] The container should be tightly sealed.
-
Dispensing: All dispensing of the solid compound or its solutions must occur within a chemical fume hood.
Spill Response:
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material such as vermiculite or sand to contain the material.[5]
-
Personal Protection: Don the appropriate PPE for spill cleanup as outlined in the table above.
-
Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All decontamination materials should be collected as hazardous waste.
Disposal Plan:
All waste materials contaminated with 5-Tert-butyl-3-chloro-1,2,4-oxadiazole must be disposed of as hazardous chemical waste.[9][10] This includes:
-
Unused or unwanted compound.
-
Contaminated absorbent materials from spills.
-
Empty containers (triple-rinse with a suitable solvent; the rinsate must be collected as hazardous waste).
-
Contaminated disposable labware (e.g., pipette tips, gloves, weighing paper).
Waste should be collected in clearly labeled, sealed, and compatible containers.[10] Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.
Sources
- 1. 5-Tert-butyl-3-chloro-1,2,4-oxadiazole | C6H9ClN2O | CID 71758579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Selecting PPE When Using Pesticides | Integrated Crop Management [crops.extension.iastate.edu]
- 7. brighthr.com [brighthr.com]
- 8. fishersci.com [fishersci.com]
- 9. nswai.org [nswai.org]
- 10. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
